2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene
Description
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene (CAS 952727-75-2) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), fluorine (position 1), and a complex isocyano(tosyl)methyl group at position 4. Its molecular formula is C₁₅H₁₁ClFNO₂S, with a molecular weight of 323.77 g/mol. The tosyl (p-toluenesulfonyl) group introduces sulfonyl functionality, while the isocyano (–NC) group confers reactivity in cycloaddition and nucleophilic substitution reactions. Key hazards include acute toxicity (H301, H311), skin irritation (H315), and respiratory sensitization (H335), necessitating strict handling protocols .
Properties
Molecular Formula |
C15H11ClFNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-chloro-1-fluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-14(17)13(16)9-11/h3-9,15H,1H3 |
InChI Key |
PNGFVGCVQLNGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the isocyano group.
Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions.
Chemical Reactions Analysis
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities among the target compound and its analogs:
Key Observations:
Positional Isomerism: The target compound and 1-Chloro-2-(isocyano(tosyl)methyl)benzene (CAS 1029104-34-4) are positional isomers, differing in the placement of chlorine and fluorine.
Functional Group Diversity: The methoxy group in 2-Chloro-4-isocyano-1-methoxybenzene is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This difference may alter solubility and reactivity in polar solvents . The hexadiene derivative (C₂₀H₁₇N₂O₂S) contains conjugated double bonds and a phenyl group, enabling unique π-π interactions absent in the target compound .
Reactivity and Stability
- Electron-Withdrawing Effects: The fluorine (position 1) and chlorine (position 2) in the target compound create a highly electron-deficient aromatic ring, polarizing the isocyano group for nucleophilic attack. In contrast, the methoxy analog’s electron-donating OCH₃ group reduces such polarization .
- Tosyl Group Behavior: The tosyl group in the target compound and its analogs acts as a leaving group in substitution reactions. For example, in 1-cyano-5-isocyano-6-phenyl-5-tosyl-hexadiene-1, hydrolysis induces a 1,3-tosyl shift, demonstrating the sulfonyl group’s lability under acidic conditions .
- Steric Hindrance: The bulky tosyl group in the target compound may hinder reactions at the isocyano site compared to smaller analogs like 2-Chloro-4-isocyano-1-methoxybenzene .
Biological Activity
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, focusing on antimicrobial properties, potential applications in pharmaceuticals, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C₁₅H₁₁ClFNO₂S, characterized by a chlorinated and fluorinated benzene ring with an isocyano(tosyl)methyl substituent. This unique structure contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene against multidrug-resistant bacteria. Research indicates that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as a novel antibiotic. The mechanism of action appears to involve specific binding interactions with bacterial targets, which may be elucidated through molecular docking studies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | < 1 µg/mL |
| Klebsiella pneumoniae | < 1 µg/mL |
| Acinetobacter baumannii | < 1 µg/mL |
These results indicate that the compound exhibits significant potency against resistant strains, making it a candidate for further development in antibiotic therapy .
The binding affinity of 2-chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene to specific biological targets is crucial for understanding its mechanism of action. Studies employing molecular docking and bioassays have shown that this compound interacts with proteins involved in bacterial cell wall synthesis and other essential pathways.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various tosylmethyl isocyanides, including our compound of interest. The results demonstrated that 2-chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene displayed superior activity compared to other derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus .
CYP450 Inhibition Study
Another critical aspect of the biological activity is the inhibition of cytochrome P450 (CYP) enzymes. A study assessed the inhibitory effects on several CYP isoforms, revealing that the compound exhibited selective inhibition patterns, which are essential for understanding drug metabolism and potential drug-drug interactions .
| CYP Isoform | Substrate | IC50 (µM) |
|---|---|---|
| CYP2C9 | Diclofenac | 0.144 ± 0.053 |
| CYP3A4 | Midazolam | >100 |
These findings suggest that while the compound may have therapeutic potential, careful consideration must be given to its metabolic profile.
Pharmaceutical Development
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene serves as an intermediate in synthesizing various pharmaceuticals, particularly in developing anti-cancer agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against cancer cells .
Material Science
The compound is also explored for applications in material science, particularly in formulating specialty polymers and resins. Its properties contribute to improved durability and resistance to heat, making it suitable for automotive and aerospace applications .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene?
- Methodological Answer : Implement strict personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods or closed systems to minimize inhalation risks. Safety showers and eyewash stations must be accessible. Avoid direct skin contact due to potential toxicity of isocyanides. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
Q. How can researchers synthesize this compound with optimal yield?
- Methodological Answer : The synthesis typically involves introducing the isocyano group via tosylmethyl isocyanide precursors. Key steps include:
Tosylation of a benzyl chloride intermediate under basic conditions (e.g., NaH in THF).
Isocyanide formation via dehydration of a formamide derivative using POCl₃ or Burgess reagent.
Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate). Optimize stoichiometry (1:1.2 molar ratio for tosyl chloride to precursor) to minimize by-products .
Q. Which analytical techniques confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to verify fluorine and isocyano group positions. Compare chemical shifts with computational predictions (e.g., DFT).
- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for reproducibility).
- FTIR : Confirm isocyanide absorption bands near 2150 cm .
Advanced Research Questions
Q. How can reaction conditions mitigate decomposition of the isocyano group?
- Methodological Answer : Isocyanides are sensitive to moisture and oxygen. Use anhydrous solvents (e.g., distilled THF), inert atmospheres (argon/glovebox), and low temperatures (0–5°C). Add stabilizers like molecular sieves or hydroquinone. Monitor stability via real-time Raman spectroscopy to detect premature degradation .
Q. What strategies resolve discrepancies in purity assessments across chromatographic methods?
- Methodological Answer : Discrepancies often arise from column selectivity. Compare results using:
- Reverse-phase HPLC : Detects polar impurities.
- Normal-phase TLC : Identifies non-polar by-products.
Cross-validate with mass spectrometry (LC-MS) to resolve ambiguities. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak resolution .
Q. How do steric/electronic effects influence the reactivity of the tosylmethyl isocyanide moiety?
- Methodological Answer : The electron-withdrawing tosyl group reduces nucleophilicity at the isocyano carbon, affecting cross-coupling efficiency. Steric hindrance from the chloro-fluoro substituents further slows reactions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to enhance regioselectivity. Computational modeling (e.g., DFT) predicts transition states and guides catalyst selection .
Q. How to validate the absence of regioisomeric by-products in the final compound?
- Methodological Answer : Regioisomers may form during electrophilic substitution. Use:
- 2D NMR (NOESY/HSQC) : Correlate spatial proximity of substituents.
- X-ray crystallography : Resolve absolute configuration.
- Isotopic labeling : Track in sulfonyl groups to confirm synthetic pathways .
Data Contradiction Analysis
- Example : Conflicting NMR data for isocyano group stability in different solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
